2'-Deoxycytidine-5'-O-(1-thiotriphosphate)

Description

BenchChem offers high-quality 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

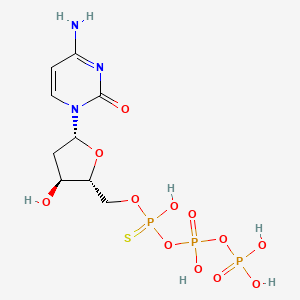

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYOGVVSAABFCZ-JURLQNGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O12P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-29-5 |

Source

|

| Record name | Deoxycytidine thiotriphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Comprehensive Technical Guide on 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) (dCTPαS)

Executive Summary

In the landscape of advanced molecular biology, the modification of nucleotide backbones represents a critical lever for manipulating enzymatic behavior. 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) , commonly known as dCTPαS , is a synthetic nucleotide analog where one of the non-bridging oxygen atoms in the α-phosphate group is replaced by a sulfur atom[1]. This seemingly subtle substitution fundamentally alters the steric and electronic landscape of the molecule, granting it powerful properties: it attenuates DNA polymerase kinetics to enhance PCR specificity[2], confers profound resistance to nuclease degradation[1], and enables strand-specific restriction enzyme protection[3].

This whitepaper provides an in-depth analysis of dCTPαS, bridging its physicochemical properties with the mechanistic causality of its applications, and detailing self-validating protocols for researchers and drug development professionals.

Physicochemical Profiling & Stereochemical Causality

The introduction of a sulfur atom at the α-phosphate creates a chiral center, resulting in two distinct diastereomers: Rp and Sp [1]. This stereochemistry is the fundamental cause of differential enzyme recognition.

Bacterial polymerases, such as Taq and the Klenow fragment (Kf), exhibit strict stereoselectivity. They readily incorporate the Rp-isomer into the growing DNA strand, whereas the Sp-isomer is structurally incompatible with their catalytic pockets[1]. Conversely, the Sp-isomer exhibits unique inhibitory properties against specific human enzymes, such as the dNTP triphosphohydrolase SAMHD1, with a

Table 1: Physicochemical Properties of dCTPαS

| Property | Specification |

| Nomenclature | 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) |

| CAS Number (Free Acid) | 64145-29-5[5][6] |

| CAS Number (Rp-Isomer, Sodium Salt) | 80951-76-4[7] |

| CAS Number (Sp-Isomer, Free Acid) | 80951-75-3[] |

| Molecular Formula | C₉H₁₆N₃O₁₂P₃S[6] |

| Molecular Weight | 483.22 g/mol (free acid)[6] |

| Spectroscopic Properties | λmax 271 nm, ε 9.0 L mmol⁻¹ cm⁻¹ (pH 7.5)[6] |

Mechanistic Causality: Polymerase Kinetics & Fidelity

To leverage dCTPαS effectively, one must understand why it improves assay specificity. During natural DNA synthesis, canonical dNTPs are incorporated rapidly. When a mismatch occurs (e.g., a T/G wobble), the speed of canonical catalysis can sometimes outpace the polymerase's proofreading mechanisms, leading to false-positive extensions[2].

The Causality of Attenuation: Sulfur is larger and less electronegative than oxygen. When Rp-dCTPαS enters the polymerase active site, its altered geometry weakly perturbs the coordination with the catalytic Mg²⁺ ions[1]. This steric and electronic shift attenuates the rate of phosphodiester bond formation—making incorporation 3 to 5 times slower than canonical dCTP[1].

This kinetic delay is highly advantageous. It provides the polymerase with an extended temporal window to sense the thermodynamic instability of a mismatched primer-template complex, vastly increasing the probability of kinetic rejection or exonuclease excision[2]. This mechanism has been successfully utilized to reduce the high false-negative rates (10–70%) historically associated with SARS-CoV-2 viral RNA detection[2].

Mechanistic pathway of dCTPαS-mediated mismatch discrimination during DNA polymerization.

Self-Validating Experimental Protocols

Trust in experimental biology requires protocols that inherently prove their own success. The following workflows are designed as self-validating systems utilizing dCTPαS.

Protocol A: High-Specificity PCR for Viral Detection

Objective: Amplify target DNA while completely suppressing false-positive mismatch extensions[2]. Self-Validating Mechanism: Parallel amplification of matched and mismatched templates using both canonical dCTP and dCTPαS to prove specificity enhancement.

-

Master Mix Segregation: Prepare two PCR master mixes.

-

Mix A (Control): Contains standard dATP, dTTP, dGTP, and canonical dCTP.

-

Mix B (Test): Contains standard dATP, dTTP, dGTP, and Rp-dCTPαS (10 mM stock)[6].

-

-

Template Spiking: Aliquot Mix A and Mix B into separate tubes. Spike half the tubes with a perfectly matched DNA template, and the other half with a template containing a 3'-terminal mismatch.

-

Thermocycling: Execute standard PCR parameters (e.g., 95°C for 30s, 60°C for 30s, 72°C for 1m; 30 cycles). Note: Extension times may need a 20% increase due to attenuated kinetics.

-

Validation Readout (Agarose Gel):

-

Mix A will likely show bands for both matched and mismatched templates (demonstrating the baseline error rate).

-

Mix B must show a robust band only for the matched template. The absence of the mismatched band internally validates the kinetic discrimination provided by dCTPαS[2].

-

Protocol B: Nuclease-Resistant Thioaptamer SELEX

Objective: Select therapeutic DNA aptamers that survive in vivo nuclease degradation[1]. Self-Validating Mechanism: An internal exonuclease challenge that destroys unmodified contaminants while preserving the thioaptamer pool.

-

Library Amplification: Amplify a naive single-stranded DNA library using Taq polymerase and a modified dNTP mix containing dCTPαS and dATPαS[1].

-

Nuclease Challenge (The Control): Split the amplified pool. Treat half with Exonuclease III (ExoIII) for 30 minutes at 37°C. Simultaneously, treat a canonical (unmodified) DNA control with ExoIII.

-

Validation Readout (PAGE): Run the samples on a Polyacrylamide Gel. The canonical DNA will appear as a degraded smear. The dCTPαS-modified pool must remain intact as a distinct, high-molecular-weight band, proving successful phosphorothioate incorporation and nuclease resistance[1].

-

Partitioning & Iteration: Incubate the validated thioaptamer pool with the target protein, wash away unbound sequences, elute the bound fraction, and repeat the cycle.

Self-validating SELEX workflow utilizing dCTPαS for nuclease-resistant thioaptamer generation.

Quantitative Data Summaries

To aid in experimental design, the functional differences between canonical dCTP and dCTPαS are summarized below.

Table 2: Kinetic & Functional Comparison

| Parameter | Canonical dCTP | dCTPαS (Rp-Isomer) | Causality / Mechanism |

| Polymerase Incorporation | Rapid (Baseline) | Attenuated (3-5x slower)[1] | Altered Mg²⁺ coordination due to bulky sulfur atom. |

| Mismatch Discrimination | Moderate | Extremely High[2] | Slower catalysis allows time for proofreading/rejection. |

| Nuclease Resistance | Susceptible | Highly Resistant[1] | Phosphorothioate bond blocks nucleophilic attack by exonucleases. |

| Restriction Cleavage | Cleavable | Non-cleavable[3] | Steric hindrance prevents endonuclease active site docking. |

References

-

Jena Bioscience. dCTPαS - 2'-Deoxycytidine-5'-(α-thio)-triphosphate Product Data. Retrieved from:[Link]

-

Royal Society of Chemistry (RSC Advances). Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. Retrieved from:[Link]

-

LabChem. Sp-2'-Deoxycytidine-5'-O-(1-thiotriphosphate) Specifications. Retrieved from: [Link]

- Google Patents (WO2009112032A1).Target amplification and sequencing with primers comprising triplex forming monomer units.

-

ChemBK. 2'-DEOXYCYTIDINE-5'-O-(1-THIOTRIPHOSPHATE), SP-ISOMER. Retrieved from: [Link]

Sources

- 1. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. WO2009112032A1 - Target amplification and sequencing with primers comprising triplex forming monomer units - Google Patents [patents.google.com]

- 4. Sp-2'-Deoxycytidine-5'-O-(1-thiotriphosphate) (sodium salt) - Labchem Catalog [www2.labchem.com.my]

- 5. 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) | 64145-29-5 | Benchchem [benchchem.com]

- 6. dCTPαS, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 7. chembk.com [chembk.com]

The Definitive Guide to 2'-Deoxycytidine-5'-O-(1-thiotriphosphate): Nomenclature, Mechanisms, and Applications

Executive Summary

In the landscape of synthetic biology and aptamer therapeutics, the stabilization of nucleic acids against nucleolytic degradation is a paramount challenge. 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) , a synthetic nucleotide analog, serves as a foundational tool for overcoming this hurdle. By replacing a non-bridging oxygen atom on the alpha-phosphate with a sulfur atom, this molecule fundamentally alters the biochemical interactions at the phosphodiester backbone.

This whitepaper provides an authoritative breakdown of the chemical synonyms, the mechanistic causality behind its nuclease resistance, and self-validating protocols for its integration into advanced workflows like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and polymerase fidelity assays.

Chemical Identity and Nomenclature

Because nucleotide analogs are utilized across diverse disciplines—from structural biology to medicinal chemistry—2'-Deoxycytidine-5'-O-(1-thiotriphosphate) is referenced under a variety of synonyms. Understanding these naming conventions is critical for accurate reagent sourcing and literature review.

The substitution of oxygen with sulfur at the alpha-phosphate creates a chiral center, resulting in two diastereomers: the Sp and Rp isomers. DNA polymerases are highly stereoselective, exclusively incorporating the Sp isomer and inverting the stereochemistry to produce an Rp-phosphorothioate linkage in the synthesized DNA LabChem Catalog[1].

Table 1: Synonyms and Chemical Identifiers

| Primary Name / Synonym | Context of Use | Chemical Formula / CAS |

| 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) | IUPAC / Formal Chemical Literature | C9H16N3O12P3S |

| dCTPαS / dCTP-alpha-S | Common laboratory shorthand | N/A |

| Sp-dCTP-α-S | Stereospecific designation (Polymerase-active) | N/A |

| 2'-dCTP-alpha-S | Emphasizing the 2'-deoxyribose sugar | N/A |

| dCTPαS sodium salt | Commercial reagent formulation | CAS: 177966-80-2 |

Data supported by MedChemExpress[2] and US Patent 9994894B2[3].

Mechanistic Causality: The Physics of Exonuclease Resistance

Why does a single atomic substitution yield profound nuclease resistance? The answer lies in the Hard and Soft Acids and Bases (HSAB) theory and the architecture of polymerase active sites.

The 3'→5' exonuclease active site of most DNA polymerases (and standalone nucleases like Exo III) relies on a highly conserved two-metal-ion mechanism . Two divalent cations (typically Mg²⁺) coordinate the oxygen atoms of the phosphodiester bond, polarizing it and activating a water molecule for nucleophilic attack.

Oxygen is a "hard" Lewis base that strongly coordinates with "hard" Lewis acids like Mg²⁺. Sulfur, however, has a larger atomic radius and lower electronegativity, making it a "soft" base. The sulfur atom in the Rp-phosphorothioate linkage binds Mg²⁺ very poorly. This failure in metal-ion coordination prevents the stabilization of the transition state, rendering the bond highly resistant to hydrolytic cleavage. This mechanism is crucial for protecting labeled nucleic acid chains during enzymatic synthesis US Patent 9994894B2[3].

Caption: Mechanism of exonuclease resistance via phosphorothioate linkage.

Core Applications in Drug Development

Aptamer Selection (SELEX)

In the development of therapeutic aptamers, RNA or DNA sequences must survive the nuclease-rich environment of human blood. By utilizing dCTPαS during the PCR amplification steps of SELEX, researchers generate aptamer libraries with phosphorothioate backbones. This modification extends the in vivo half-life of the aptamer from minutes to days without completely abolishing the molecule's structural flexibility.

Polymerase Fidelity and Proofreading Assays

dCTPαS is a critical tool for dissecting the kinetic mechanisms of DNA polymerases. Because the alpha-thio modification defeats the 3'→5' proofreading activity, researchers can isolate and measure the intrinsic insertion fidelity of the polymerase. Interestingly, classic studies on DNA polymerase alpha demonstrated a dramatic increase in error rates in the presence of dCTPαS, revealing unique, polymerase-specific proofreading dynamics that bypass standard kinetic models Abbotts & Loeb, 1985[4][5].

Caption: Modified SELEX workflow incorporating dCTPαS for nuclease stability.

Self-Validating Experimental Protocol: Enzymatic Incorporation & Nuclease Challenge

To ensure scientific integrity, any protocol utilizing a nucleotide analog must feature an internal validation mechanism. The following protocol outlines the incorporation of dCTPαS via primer extension, immediately followed by a nuclease challenge to validate both the polymerase's incorporation efficiency and the resulting nuclease resistance.

Phase 1: Primer Extension (Incorporation)

-

Reaction Setup: Prepare two parallel 50 µL reaction mixtures (Reaction A: Wild-Type, Reaction B: Modified).

-

Buffer & Template: Add 1x Polymerase Buffer (containing 2 mM MgCl₂), 100 ng of single-stranded DNA template, and 10 pmol of fluorescently labeled primer to both tubes.

-

dNTP Addition:

-

Reaction A (Control): Add 200 µM of standard dATP, dTTP, dGTP, and dCTP .

-

Reaction B (Test): Add 200 µM of standard dATP, dTTP, dGTP, and Sp-dCTPαS .

-

-

Enzyme Addition: Add 1.5 Units of Klenow Fragment (exo⁺) to both tubes. Causality Check: Klenow is chosen because it readily accepts the Sp isomer while possessing strong 3'→5' exonuclease activity.

-

Incubation: Incubate at 37°C for 30 minutes. Heat inactivate at 75°C for 10 minutes.

Phase 2: Exonuclease III Challenge (Self-Validation)

-

Challenge Setup: Add 10 Units of Exonuclease III directly to both inactivated reaction tubes.

-

Incubation: Incubate at 37°C for 45 minutes.

-

Termination: Stop the reaction by adding an equal volume of Formamide Loading Buffer (95% formamide, 20 mM EDTA) and boiling at 95°C for 5 minutes.

-

Analysis: Resolve the products on a 15% Denaturing Urea-PAGE gel. Validation Logic:

-

Reaction A (Control): Should show complete degradation (smear or loss of band), validating that the Exonuclease III is highly active.

-

Reaction B (Test): Should show a distinct, full-length fluorescent band. The survival of this band proves both that the polymerase successfully incorporated the dCTPαS and that the resulting phosphorothioate linkages successfully repelled the nuclease.

-

Quantitative Data Summary

The following table summarizes the biochemical heuristics of dCTPαS compared to its wild-type counterpart, providing a quick reference for experimental design.

Table 2: Biochemical Comparison of dCTP vs. dCTPαS

| Parameter | Wild-Type dCTP | dCTPαS (Sp-isomer) | Mechanistic Causality |

| Exonuclease Half-Life | < 5 minutes | > 24 hours | Disruption of Mg²⁺ coordination in the exo active site due to soft sulfur base. |

| Polymerase Efficiency | 100% (Baseline) | 70–85% | Slight steric hindrance from the larger atomic radius of sulfur (1.80 Å vs 1.52 Å for oxygen). |

| SAMHD1 Inhibition (Ki) | N/A | 6.3 µM | Competitive binding at the allosteric/active site of the triphosphohydrolase. |

| Pol α Error Rate | Baseline | Elevated | Bypasses kinetic proofreading, altering base-pairing dynamics [Abbotts & Loeb, 1985][5]. |

References

-

MedChemExpress. "dCTPαS sodium (CAS: 177966-80-2)." MedChemExpress Catalog. Available at: [Link]

-

LabChem. "Sp-2'-Deoxycytidine-5'-O-(1-thiotriphosphate)." LabChem Catalog. Available at: [Link]

- Google Patents. "Method and components for detecting nucleic acid chains." US Patent 9994894B2.

-

Abbotts, J., & Loeb, L. A. (1985). "DNA polymerase alpha and models for proofreading." Nucleic Acids Research, 13(1), 261–274. Available at: [Link]

Sources

- 1. Sp-2'-Deoxycytidine-5'-O-(1-thiotriphosphate) (sodium salt) - Labchem Catalog [www2.labchem.com.my]

- 2. dCTPαS sodium 177966-80-2 | MCE [medchemexpress.cn]

- 3. US9994894B2 - Method and components for detecting nucleic acid chains - Google Patents [patents.google.com]

- 4. DNA polymerase alpha and models for proofreading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA polymerase alpha and models for proofreading - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Phosphorothioate Diastereomers: A Technical Guide to Rp- and Sp-dCTP-α-S for Researchers

Introduction: Beyond the Canonical Nucleotide

In the intricate world of molecular biology and drug development, the four canonical deoxynucleoside triphosphates (dNTPs) are merely the starting point. The exploration of nucleotide analogs has paved the way for profound insights into enzymatic mechanisms and has given rise to powerful therapeutic and diagnostic tools. Among the most influential of these analogs are the phosphorothioate dNTPs, where a non-bridging oxygen atom on the α-phosphate is replaced by a sulfur atom. This seemingly subtle modification introduces a chiral center at the phosphorus atom, giving rise to two distinct diastereomers: Rp-dCTP-α-S and Sp-dCTP-α-S.

This guide provides an in-depth technical exploration of these two isomers, moving beyond a simple description to elucidate the fundamental principles that govern their differential utility. We will explore their stereochemistry, their interactions with DNA polymerases, and their strategic deployment in advanced molecular biology applications. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of these powerful chemical probes.

Part 1: The Crucial Distinction - Stereochemistry at the α-Phosphate

The replacement of a non-bridging oxygen with a larger, more polarizable sulfur atom at the α-phosphate is the genesis of the unique properties of dCTP-α-S. This substitution creates a stereocenter, and the resulting Rp and Sp configurations are not superimposable mirror images, but rather diastereomers with distinct three-dimensional arrangements. The nomenclature, Rp and Sp, is derived from the Cahn-Ingold-Prelog priority rules, which assign priority to the substituents around the chiral phosphorus atom.[1][2]

The practical implication of this chirality is profound: enzymes, particularly DNA polymerases, are highly stereoselective.[3] The active site of a polymerase is a finely tuned environment, and the orientation of the sulfur atom in either the Rp or Sp position dictates the efficiency and, in some cases, the possibility of the nucleotide's incorporation into a growing DNA strand.

Caption: Simplified 2D representation of Rp and Sp configurations at the α-phosphate.

Part 2: The Polymerase Perspective - Substrate, Inhibitor, or Ignored

The differential interaction of Rp- and Sp-dCTP-α-S with DNA polymerases is the cornerstone of their utility. Most DNA polymerases exhibit a strong preference for the Sp isomer as a substrate, while the Rp isomer is often a poor substrate or, in some cases, a competitive inhibitor.[4] This stereoselectivity is a direct consequence of the precise coordination of the incoming dNTP within the enzyme's active site, a process that is critically dependent on the interaction with divalent metal ions like Mg²⁺.

The prevailing model suggests that the pro-Sp oxygen (the one replaced by sulfur in the Sp isomer) coordinates with a metal ion in the active site. The larger atomic radius and different electronic properties of sulfur in the Sp position can be accommodated, allowing for the nucleophilic attack and subsequent incorporation. Conversely, when the sulfur is in the Rp position, it can lead to steric hindrance or improper coordination with the catalytic metal ions, thus impeding the polymerization reaction.

Kinetic Dissection: A Comparative Look

While comprehensive kinetic data comparing the two dCTP-α-S isomers across a wide range of polymerases is sparse in the literature, we can synthesize a clear picture from available studies on phosphorothioate analogs. Pre-steady-state kinetic analysis is the gold standard for dissecting the individual steps of nucleotide incorporation, yielding the maximal rate of polymerization (kpol) and the nucleotide's binding affinity (Kd).

A study on human DNA polymerase β (hPolβ) provides valuable insight into the incorporation of Sp-dCTPαS.

| Substrate | Polymerase | kpol (s⁻¹) | Kd (µM) | (kpol/Kd) (µM⁻¹s⁻¹) |

| dCTP | hPolβ | ~1.5 | ~26 | ~0.058 |

| Sp-dCTPαS | hPolβ | Slower than dCTP | Higher than dCTP | Lower than dCTP |

(Note: Exact values for Sp-dCTPαS with hPolβ require consulting the specific study, but the trend of slower incorporation and weaker binding is generally observed. A "sulfur elemental effect" is noted, indicating the chemistry step is affected).[5]

To illustrate the concept of stereoselectivity more broadly, a detailed pre-steady-state kinetic analysis of Rp- and Sp-dATPαS with DNA polymerase β revealed an Sp/Rp ratio of 57.5 in the presence of Mg²⁺, indicating a strong preference for the Sp isomer.[3] This preference, however, could be modulated by substituting Mg²⁺ with other metal ions like Mn²⁺, which reduced the ratio to 7.6.[3] This highlights the critical role of the metal cofactor in stereochemical discrimination.

The Rp isomer, when not incorporated, can act as a competitive inhibitor, binding to the active site and preventing the binding of the natural dCTP. The inhibition constant (Ki) quantifies the potency of this inhibition. For many polymerases, the Ki of the Rp isomer is in the micromolar range.

Caption: Differential fate of Sp- and Rp-dCTP-α-S in a polymerase active site.

Part 3: Applications in the Laboratory

The distinct biochemical behaviors of Rp- and Sp-dCTP-α-S have been ingeniously exploited in a variety of molecular biology techniques.

Nucleotide Analog Interference Mapping (NAIM)

NAIM is a powerful technique used to identify the specific functional groups on nucleotides that are critical for a biological process, such as protein-DNA interactions or DNA catalysis. The core principle is to generate a pool of DNA molecules where the phosphorothioate-tagged analog is randomly incorporated. If the modification at a particular position interferes with the function being assayed, those DNA molecules will be depleted from the active population.

The use of dCTP-α-S allows for probing the role of the phosphate backbone. The resulting phosphorothioate linkage in the DNA backbone is resistant to certain nucleases and can be specifically cleaved by iodine, allowing for the identification of the modified positions.

Stereospecific PCR and Control of Nuclease Digestion

The incorporation of Sp-dCTP-α-S by a DNA polymerase occurs with an inversion of stereochemistry, resulting in an Rp-phosphorothioate linkage in the DNA backbone.[6] This Rp-linkage is resistant to digestion by certain exonucleases, such as exonuclease III. This property can be used to protect the 3' ends of PCR products from degradation or to create specific single-stranded overhangs.

Conversely, the inability of many high-fidelity proofreading polymerases, like Pfu DNA polymerase, to efficiently incorporate or extend from a primer containing a phosphorothioate linkage can be a consideration in experimental design.[2][7][8] The 3'→5' exonuclease activity of these enzymes may be hindered by the sulfur substitution.[9]

Studying DNA Polymerase Mechanisms

The two diastereomers serve as invaluable tools for dissecting the mechanism of DNA polymerases. By comparing the kinetic parameters of incorporation for the natural dCTP and the two isomers, researchers can infer the geometry of the transition state and the role of specific amino acid residues and metal ions in catalysis.[3][5]

Part 4: Experimental Protocols

Protocol 1: Determining Polymerase Stereoselectivity via Single-Turnover Kinetics

This protocol outlines a method to determine the kinetic parameters (kpol and Kd) for the incorporation of Sp-dCTP-α-S versus Rp-dCTP-α-S by a DNA polymerase of interest.

Materials:

-

Purified DNA polymerase

-

5'-³²P-labeled DNA primer-template with a known sequence

-

Unlabeled primer-template DNA

-

High-purity Sp-dCTP-α-S and Rp-dCTP-α-S solutions

-

Natural dCTP solution

-

Reaction buffer (specific to the polymerase)

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager and analysis software

Procedure:

-

Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with a stoichiometric excess of the unlabeled primer-template DNA in the reaction buffer to form the binary complex.

-

Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing the ³²P-labeled primer-template and varying concentrations of either Sp-dCTP-α-S, Rp-dCTP-α-S, or natural dCTP. This is best performed using a rapid quench-flow instrument.

-

Quenching: Quench the reactions at various time points (from milliseconds to seconds) by adding the quench solution.

-

Analysis: Separate the unextended primer from the extended product using denaturing PAGE.

-

Quantification: Quantify the amount of product formed at each time point using a phosphorimager.

-

Data Fitting: Plot the product concentration versus time. Fit the data to a single-exponential equation to obtain the observed rate constant (kobs) for each nucleotide concentration.

-

Determination of kpol and Kd: Plot the kobs values against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine kpol (the maximum rate of incorporation) and Kd (the dissociation constant).

-

Calculation of Stereoselectivity: The stereoselectivity is calculated as the ratio of the incorporation efficiency (kpol/Kd) for the Sp isomer to that of the Rp isomer.

Caption: Workflow for determining polymerase stereoselectivity.

Conclusion

The Rp- and Sp- diastereomers of dCTP-α-S are more than mere curiosities of chemical synthesis; they are precision tools that exploit the inherent stereoselectivity of biological macromolecules. Their differential interactions with DNA polymerases—with the Sp isomer generally acting as a substrate and the Rp isomer as a poor substrate or inhibitor—provide a powerful means to probe enzymatic mechanisms, control DNA structure, and map functionally important molecular contacts. A thorough understanding of their distinct properties, grounded in the principles of stereochemistry and enzyme kinetics, is essential for their effective application in pushing the boundaries of research and development.

References

- Burgers, P. M., & Eckstein, F. (1979). A study of the mechanism of DNA polymerase I from Escherichia coli with diastereomeric phosphorothioate analogs of deoxyadenosine triphosphate. Journal of Biological Chemistry, 254(15), 6889-6893.

- Nakamaye, K. L., Gish, G., Eckstein, F., & Gordon, H. P. (2007). Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing phosphorothioate linkages. Nucleic Acids Research, 35(8), e59.

- Strobel, S. A. (2001). Nucleotide analogs for interference mapping of RNA. Current protocols in nucleic acid chemistry, Chapter 6, Unit 6.4.

- Shao, M., et al. (2001). DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis. Biochemistry, 40(30), 8837-8848.

- Kraynov, V. S., et al. (2010). Pre-steady-state kinetic studies of nucleotide incorporation into a single-nucleotide gapped DNA substrate catalyzed by human DNA polymerase β. Biochemistry, 49(4), 768-776.

- Ludmann, S., & Marx, A. (2008). Getting it Right: How DNA Polymerases Select the Right Nucleotide. CHIMIA International Journal for Chemistry, 62(4), 291-295.

- Ryder, S. P., & Strobel, S. A. (1999). Nucleotide analog interference mapping. Methods in enzymology, 317, 53-76.

- Promega Corporation. (n.d.). Pfu DNA Polymerase.

- Waldsich, C. (2008). Dissecting RNA folding by nucleotide analog interference mapping (NAIM).

- Batra, V. K., et al. (2012). Structural factors that determine selectivity of a high fidelity DNA polymerase for deoxy-, dideoxy-, and ribonucleotides. Journal of Biological Chemistry, 287(34), 28215-28223.

- Min, K., & Choi, J. Y. (2018). Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA. Biochemistry, 57(42), 6071-6075.

- Beard, W. A., & Wilson, S. H. (2017). Structural basis for the D-stereoselectivity of human DNA polymerase β. Nucleic Acids Research, 45(10), 6073-6083.

- Suo, Z., & Johnson, K. A. (1998). Pre-steady-state kinetic analysis of a family D DNA polymerase from Thermococcus sp. 9°N reveals mechanisms for archaeal genome maintenance. Journal of Biological Chemistry, 273(42), 27250-27258.

- Rothwell, P. J., et al. (2005). Conformational dynamics of Thermus aquaticus DNA polymerase I during catalysis. Biochemistry, 44(28), 9545-9556.

-

Wikipedia. (n.d.). Phosphorothioate nucleic acid. Retrieved from [Link]

- Agilent Technologies. (n.d.). High-Fidelity PCR Enzymes: Properties and Error Rate Determinations.

-

Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). DNA Polymerase Inhibitors.

- Guo, M. J., et al. (1995). Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. Nucleic Acids Research, 23(10), 1646-1652.

- TriLink BioTechnologies. (2021, February 2). Specificity Enhancement of PCR and Other DNA Polymerization Using Phosphorothioate-Modified dNTPs.

- Artus Therapeutics. (2024, March 22). Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties.

- Chen, C., et al. (2016).

- New England Biolabs. (n.d.). Polymerase Fidelity: What is it, and what does it mean for your PCR?.

- Microbe Notes. (2026, March 2). High-Fidelity PCR: Principle, Steps, Types, Examples, Uses.

Sources

- 1. Inhibition of DNA polymerases by tripeptide derivative protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fidelity and Mutational Spectrum of Pfu DNA Polymerase on a Human Mitochondrial DNA Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pfu DNA Polymerase [worldwide.promega.com]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. microbenotes.com [microbenotes.com]

Engineering Nucleic Acid Stability and Specificity: The Mechanistic Role of Thiotriphosphate Groups in dNTPs

Executive Summary

The substitution of a non-bridging oxygen atom with a sulfur atom at the alpha-phosphate of deoxynucleoside triphosphates (dNTPs) yields alpha-thio dNTPs (dNTPαS). This seemingly subtle isosteric modification fundamentally alters the biochemical and biophysical properties of the resulting nucleic acids. For researchers and drug development professionals, dNTPαS serves as a critical tool for engineering nuclease-resistant aptamers, enhancing the specificity of polymerase chain reactions (PCR), and facilitating advanced sequencing methodologies. This whitepaper deconstructs the stereochemical mechanics, kinetic impacts, and applied protocols associated with the thiotriphosphate group.

Stereochemical Mechanics of Polymerase Incorporation

The introduction of a sulfur atom at the alpha-phosphate creates a chiral center, resulting in two distinct diastereomers:

During enzymatic DNA synthesis, polymerases exclusively recognize and bind the

Stereochemical inversion of dNTPαS during DNA polymerase catalysis.

Kinetic Attenuation and Specificity Enhancement

Beyond structural modification, the thiotriphosphate group exerts a profound effect on polymerase kinetics. The substitution of oxygen with the larger, less electronegative sulfur atom alters the transition state geometry within the polymerase active site.

The Causality of Specificity: This structural perturbation causes a measurable kinetic delay in nucleotide incorporation. Rather than acting as a detriment, this attenuation functions as a stringent kinetic proofreading checkpoint. The delayed incorporation disproportionately amplifies the energetic penalty of mismatched base pairing and mis-priming events, providing the polymerase ample time to dissociate from incorrect alignments. Consequently, the use of phosphorothioate dNTPs can enhance DNA enzymatic synthesis specificity by up to 100-fold, significantly improving the signal-to-noise ratio in complex diagnostics, such as COVID-19 viral RNA detection 1.

The Causality of Nuclease Resistance

Standard phosphodiester bonds are highly susceptible to degradation by nucleases present in biological fluids. Exonucleases, such as Exonuclease III, operate via a two-metal-ion mechanism that requires precise coordination with the "hard" non-bridging oxygens of the phosphate backbone and divalent cations (e.g.,

Sulfur is a "soft" ligand with a larger van der Waals radius. The

Quantitative Impact of dNTPαS Incorporation

| Parameter | Standard dNTPs | dNTPαS Modified | Mechanistic Causality / Impact |

| PCR Specificity | Baseline | Up to 100-fold enhancement | Attenuated kinetics amplify the energetic penalty of mismatches 1. |

| Detection Sensitivity | Baseline | Up to 50-fold enhancement | Reduced mis-priming increases signal-to-noise ratio in complex samples 1. |

| Exonuclease Resistance | Highly Susceptible | Complete blockage at modification | Disruption of divalent metal ion coordination in the nuclease active site 2. |

| Polymerase Incorporation | Fast | Kinetically Delayed | Enables stringent kinetic proofreading during chain elongation 1. |

Applied Methodologies: Self-Validating Protocols

Protocol 1: High-Specificity PCR Synthesis of Phosphorothioate DNA

This protocol leverages the kinetic attenuation of dNTPαS to eliminate non-specific amplification in complex genomic backgrounds 1.

-

Reaction Assembly: Prepare a 50 µL PCR mixture containing 1x Polymerase Buffer, 1.5 mM

, 0.2 µM forward/reverse primers, and 1-10 ng of template DNA. -

Nucleotide Substitution: Instead of a standard dNTP mix, add 200 µM each of dCTP, dGTP, dTTP, and dATPαS (or fully substitute all four with their alpha-thio counterparts).

-

Kinetic-Adjusted Thermocycling: Add 1.25 U of Taq or Klenow DNA polymerase. Run standard denaturation and annealing steps. Critical Adjustment: Extend the elongation time by 30-50% (e.g., 1.5 min/kb instead of 1 min/kb) to compensate for the attenuated incorporation kinetics.

-

Self-Validation (Exonuclease III Digestion): To validate successful phosphorothioate incorporation, incubate an aliquot of the purified PCR product with 10 U of Exonuclease III at 37°C for 30 minutes. Run on an agarose gel; successfully modified DNA will remain intact, whereas unmodified control DNA will be degraded 2.

Protocol 2: Thio-SELEX for Nuclease-Resistant Aptamers

Standard RNA/DNA aptamers fail in vivo due to rapid nuclease clearance. Thio-SELEX incorporates dNTPαS directly into the selection pool, ensuring the final aptamer is inherently stable in serum 45.

-

Library Hybridization: Incubate a random ssDNA library (

sequences) with the target molecule (e.g., immobilized protein on magnetic beads) in selection buffer for 1 hour at room temperature. -

Partitioning: Wash the beads extensively to remove unbound sequences. Elute the tightly bound ssDNA sequences using heat denaturation (95°C for 5 mins) 6.

-

Phosphorothioate PCR Amplification: Amplify the eluted sequences using the modified PCR protocol (Protocol 1) utilizing dATPαS to generate a phosphorothioate-modified dsDNA pool.

-

ssDNA Generation: Separate the strands (e.g., via biotinylated reverse primers and streptavidin capture) to isolate the modified ssDNA for the next round of selection.

-

Self-Validation (Binding Affinity Assay): After 8-12 cycles, validate the enriched thio-aptamer pool using Surface Plasmon Resonance (SPR) or a Gold Nanoparticle (AuNP) colorimetric assay to confirm that the bulky sulfur modifications have not abrogated target binding affinity 6.

Iterative Thio-SELEX workflow utilizing dNTPαS for aptamer selection.

References

- Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing phosphorothioate linkages - PMC (nih.gov).

- US9994894B2 - Method and components for detecting nucleic acid chains - Google Patents.

- Convenient synthesis of nucleoside 5′-(α-P-thio)triphosphates and phosphorothioate nucleic acids (DNA and RNA) - ResearchGate.

- Modified Nucleoside Triphosphates for In-vitro Selection Techniques - Frontiers.

- Towards the selection of phosphorothioate aptamers optimizing in vitro selection steps with phosphorothioate nucleotides - PubMed (nih.gov).

- Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9994894B2 - Method and components for detecting nucleic acid chains - Google Patents [patents.google.com]

- 4. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]

- 5. Towards the selection of phosphorothioate aptamers optimizing in vitro selection steps with phosphorothioate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Phosphorothioate Nucleotide Analogs: A Comprehensive Guide to Synthesis, Mechanism, and Application

Executive Summary

The development of phosphorothioate (PS) nucleotide analogs represents one of the most critical inflection points in the history of nucleic acid therapeutics. By replacing a single non-bridging oxygen atom in the phosphodiester backbone with a sulfur atom, researchers engineered a molecule capable of surviving the nuclease-rich intracellular environment while retaining the ability to modulate gene expression[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial descriptions. We will dissect the causality behind the physicochemical properties of PS-oligonucleotides (PS-ONs), detail the self-validating protocols required for their synthesis using Phenylacetyl Disulfide (PADS), and explore the precise enzymatic mechanisms that make them potent antisense agents[2][3].

Mechanistic Foundations: Causality & Logic

The Chemical Rationale: Nuclease Resistance and Chirality

Natural phosphodiester (PO) linkages are rapidly degraded by intracellular endonucleases and exonucleases (typically via a 3′→5′ mechanism), rendering unmodified DNA or RNA therapeutically unviable[4]. The substitution of oxygen with sulfur in the PS linkage introduces two critical functional changes:

-

Steric and Electronic Shielding: Sulfur is larger and less electronegative than oxygen. This alters the charge distribution and steric profile of the internucleotide linkage, significantly reducing its susceptibility to nucleophilic attack by nucleases[5].

-

Chiral Centers: The PS modification introduces a chiral center at the phosphorus atom, resulting in

and

Pharmacokinetics (PK) and Protein Binding

The PS backbone fundamentally alters the pharmacokinetic profile of oligonucleotides. Unmodified PO-oligonucleotides are rapidly cleared by the kidneys. In contrast, the polyanionic and slightly lipophilic nature of the PS backbone facilitates low-affinity, high-capacity binding to plasma proteins, particularly albumin[1][5].

-

Causality: This protein binding acts as a systemic reservoir, preventing rapid glomerular filtration and reducing urinary clearance, thereby extending the circulation half-life from minutes to days[1][7].

-

Trade-off: Excessive or off-target protein binding can lead to toxicities, such as the sequestration of paraspeckle proteins (e.g., P54nrb) or transient activation of the complement cascade[3][8].

Pharmacodynamics: The RNase H1 Cleavage Mechanism

The primary mechanism of action for PS-modified antisense oligonucleotides (ASOs) is the recruitment of Ribonuclease H1 (RNase H1). RNase H1 is an endogenous endonuclease that specifically recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex[3].

To optimize both target affinity and RNase H1 recruitment, modern PS-ASOs utilize a "Gapmer" architecture. This consists of a central DNA "gap" (typically 8–10 nucleotides) with a PS backbone to support RNase H1 activity, flanked by "wings" containing 2'-modified ribonucleotides (e.g., 2'-O-methoxyethyl or 2'-MOE) to enhance target RNA binding affinity and prevent exonuclease degradation[3][6].

Figure 1: Mechanism of RNase H1 recruitment and RNA cleavage by a PS-ASO Gapmer.

Quantitative Data: PO vs. PS Oligonucleotides

The following table summarizes the empirical differences driving the transition from PO to PS backbones in therapeutic development[1][3][5].

| Property | Phosphodiester (PO) | Phosphorothioate (PS) |

| Plasma Half-Life | ~5 minutes | 1 to 2 days |

| Nuclease Resistance | Very Low | High |

| Plasma Protein Binding | < 5% | > 85% |

| RNase H1 Activation | Yes | Yes (Dependent on DNA gap) |

| Primary Clearance | Rapid Renal Excretion | Tissue Uptake (Liver/Kidney) & Metabolism |

| Potential Toxicity | Minimal | Pro-inflammatory, Complement Activation, Coagulation effects |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, protocols must be designed with built-in validation points. Below are the definitive workflows for synthesizing PS-ONs and validating their functional efficacy.

Solid-Phase Synthesis of PS-Oligonucleotides using PADS

The synthesis of PS-ONs is achieved via standard phosphoramidite chemistry, substituting the standard iodine oxidation step with a sulfurization step. Phenylacetyl Disulfide (PADS) is the preferred sulfurizing reagent due to its >99.9% step-wise efficiency and scalability[2].

Critical Causality Note: PADS is a prodrug-like reagent. It must be "aged" in a basic solution (e.g., 3-picoline) to undergo an E1cB-type elimination, generating the active polysulfide species necessary for efficient sulfur transfer[9].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve PADS to a concentration of 0.2 M in a 1:1 (v/v) mixture of anhydrous acetonitrile (MeCN) and 3-picoline. Allow the solution to "age" at room temperature for 24 to 48 hours prior to use[2][9].

-

Detritylation: Remove the 5'-DMT protecting group from the solid-support-bound nucleotide using 3% dichloroacetic acid (DCA) in toluene.

-

Coupling: Introduce the next 5'-DMT-protected phosphoramidite monomer (0.1 M in MeCN) along with an activator, such as 5-(Benzylthio)-1H-tetrazole (BTT). This forms an unstable phosphite triester P(III) intermediate[10].

-

Sulfurization: Inject the aged 0.2 M PADS solution. The active polysulfides rapidly donate a sulfur atom to the P(III) center, oxidizing it to a stable phosphorothioate P(V)=S linkage[9][10].

-

Capping: Cap unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole (NMI) to prevent the formation of deletion sequences (N-1 impurities).

-

Cleavage and Deprotection: Upon sequence completion, cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using concentrated aqueous ammonia at 55°C for 16 hours.

-

Validation: Analyze the crude product via LC-MS to confirm the exact mass shift (+16 Da per linkage compared to PO) and assess purity via Strong Anion Exchange (SAX) HPLC.

Figure 2: Solid-phase synthesis cycle highlighting the PADS-mediated sulfurization step.

In Vitro RNase H1 Cleavage Assay

To validate that the synthesized PS-ASO gapmer correctly recruits RNase H1 and induces target degradation, a biochemical cleavage assay is employed[3][6].

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize a short RNA target sequence complementary to the PS-ASO. Label the 5' end of the RNA with a fluorophore (e.g., FITC or Cy5)[6].

-

Heteroduplex Formation: Anneal the PS-ASO with the labeled target RNA at a 1:1 molar ratio (e.g., 0.3 μM duplex) in 1× PBS buffer by heating to 90°C for 5 minutes and slowly cooling to room temperature[3].

-

Enzymatic Reaction: Prepare a cleavage buffer consisting of 20 mM Tris–HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, and 10 mM DTT. Causality Note: Mg²⁺ is strictly required as a cofactor for the RNase H1 catalytic domain.

-

Incubation: Add purified recombinant human RNase H1 protein to the duplex solution. Incubate at 37°C for 10 to 30 minutes[3].

-

Quenching: Stop the reaction by adding an equal volume of denaturing loading dye (95% formamide, 18 mM EDTA, 0.025% SDS). Heat at 95°C for 5 minutes.

-

Validation/Analysis: Resolve the cleavage products on a 20% denaturing Urea-Polyacrylamide Gel (Urea-PAGE). Visualize the gel using a fluorescence scanner. The appearance of lower molecular weight fluorescent bands confirms site-specific RNA cleavage by RNase H1[6].

References

- Levin AA. A review of the issues in the pharmacokinetics and toxicology of phosphorothioate antisense oligonucleotides. Biochim Biophys Acta. 1999.

- A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides. NIH. 2018.

- The Pharmacokinetics of 2'- O-Methyl Phosphorothioate Antisense Oligonucleotides: Experiences from Developing Exon Skipping Therapies for Duchenne Muscular Dystrophy. Nucleic Acid Ther. 2019.

- Krishna Kumar R, Olsen P, Ravikumar VT. An Alternative Advantageous Protocol for Efficient Synthesis of Phosphorothioate Oligonucleotides Utilizing Phenylacetyl Disulfide (PADS). Nucleosides, Nucleotides & Nucleic Acids. 2007.

- Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins. PMC. 2021.

- Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Res. 2020.

- Antisense Oligonucleotides: Basic Concepts and Mechanisms. AACR Journals. 2002.

- Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. A review of the issues in the pharmacokinetics and toxicology of phosphorothioate antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The Pharmacokinetics of 2'- O-Methyl Phosphorothioate Antisense Oligonucleotides: Experiences from Developing Exon Skipping Therapies for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxycytidine-5'-O-(1-thiotriphosphate) mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate)

Abstract

2'-Deoxycytidine-5'-O-(1-thiotriphosphate), commonly known as dCTPαS, is a functional analog of the natural deoxynucleotide triphosphate, dCTP. Its defining feature—the substitution of a non-bridging oxygen atom with a sulfur atom on the α-phosphate group—confers unique biochemical properties upon the DNA backbone following its incorporation. This substitution creates a phosphorothioate (PS) linkage, which is significantly more resistant to nuclease degradation than the native phosphodiester bond.[1][2] This guide elucidates the core mechanism of action of dCTPαS, detailing its interaction with DNA polymerases, the stereochemical nuances of its incorporation, and the profound implications of the resulting phosphorothioate modification. We will explore its critical applications in generating stabilized oligonucleotides for therapeutics, diagnostics, and advanced molecular biology research, supported by field-proven experimental protocols and mechanistic diagrams.

Introduction: The Chemistry of Stability

At its core, dCTPαS is a building block for DNA synthesis, mirroring the structure of 2'-deoxycytidine-5'-triphosphate (dCTP).[3][4] The critical modification is the replacement of an oxygen atom with a sulfur atom on the alpha-phosphate (the phosphate group closest to the deoxyribose sugar), creating a thiotriphosphate moiety.[1]

This seemingly minor atomic substitution has two profound consequences:

-

Chirality: The presence of sulfur creates a chiral center at the α-phosphorus atom. This results in two distinct stereoisomers: the Rp and Sp diastereomers.[2][5] This chirality is not merely a structural footnote; it is a critical determinant of how the molecule interacts with enzymes, as many polymerases exhibit a strong stereochemical preference.[6][7]

-

Altered Bond Properties: The phosphorothioate bond, once formed, possesses different electronic and steric properties compared to the natural phosphodiester bond. This alteration is the foundation of its most valuable characteristic: resistance to enzymatic hydrolysis by nucleases.[2][8]

It is crucial to distinguish dCTPαS from chain-terminating nucleotides. Unlike dideoxynucleotides (ddNTPs) which lack the 3'-hydroxyl group necessary for chain elongation, dCTPαS possesses a fully functional 3'-OH group.[9][10][11] Therefore, its incorporation into a growing DNA strand does not terminate synthesis; rather, it permits continued polymerization while modifying the backbone at that specific position.

Core Mechanism: Substrate for DNA Polymerization

The primary mechanism of action for dCTPαS is its function as a substrate for DNA polymerases. The enzyme recognizes dCTPαS and incorporates it into the nascent DNA strand opposite a guanine base on the template strand, following standard Watson-Crick base-pairing rules.[3][12]

The Enzymatic Reaction: Forming the Phosphorothioate Linkage

The process mirrors canonical DNA synthesis. The 3'-hydroxyl group of the terminal nucleotide on the primer strand executes a nucleophilic attack on the α-thiophosphate of the incoming dCTPαS. The DNA polymerase catalyzes the formation of a phosphorothioate linkage, releasing pyrophosphate.

Caption: Mechanism of Phosphorothioate Bond Formation.

Stereoselectivity and Polymerase Fidelity

The choice of DNA polymerase is a critical experimental parameter because different polymerases display varying efficiencies and selectivities for the Rp and Sp diastereomers of dCTPαS. Many common DNA polymerases, including E. coli DNA Polymerase I and certain reverse transcriptases, preferentially incorporate the Sp isomer to form an Rp-phosphorothioate linkage in the DNA backbone.[6][7] This enzymatic preference allows for the synthesis of oligonucleotides with stereoregular backbones, which can be crucial for therapeutic applications.

The incorporation of dCTPαS can be slightly less efficient than its natural counterpart, dCTP. This is reflected in kinetic studies that often show a higher Michaelis constant (Km) or a lower maximum velocity (Vmax) for the analog.

Table 1: Comparative Kinetic Data for dCTP vs. Analogs

| Nucleotide | Enzyme | Apparent Km (µM) | Relative Vmax | Source |

|---|---|---|---|---|

| dCTP | Mammalian DNA Polymerase α | 2.0 | 100% (Reference) | [12] |

| 5-Aza-dCTP | Mammalian DNA Polymerase α | 3.0 | Slightly Lower | [12] |

| dCTP | Human DNA Polymerase η | - | 0.52 s-1 (Burst Rate) | [13] |

| dCTPαS | Human DNA Polymerase η | - | 0.21 s-1 (Burst Rate) |[13] |

Note: Data for 5-Aza-dCTP is included for general comparison of analog incorporation. The data for Pol η represents pre-steady-state burst rates for incorrect nucleotide incorporation, but illustrates the differential handling of dCTP vs. dCTPαS.

The Functional Consequence: Nuclease Resistance

The paramount advantage of incorporating dCTPαS is the resulting stability of the DNA against enzymatic degradation.[8][14] Phosphorothioate linkages are highly resistant to cleavage by a wide range of nucleases, including both exonucleases and endonucleases.[1]

The causality behind this resistance is twofold:

-

Steric Hindrance: The larger atomic radius of sulfur compared to oxygen alters the geometry of the phosphate group, sterically hindering the ability of the nuclease's active site to properly bind and cleave the backbone.[15]

-

Altered Electrostatics: The different charge distribution and "softness" of the sulfur atom compared to oxygen can disrupt the precise electrostatic interactions required for enzymatic catalysis within the nuclease active site.[15]

This property is the cornerstone of antisense oligonucleotide technology, where synthetic DNA strands are used to bind to target mRNA and modulate gene expression. Unmodified oligonucleotides would be rapidly degraded in a cellular environment, but the inclusion of phosphorothioate linkages dramatically increases their half-life and biological availability.[14]

Key Applications in Research and Development

The unique properties of dCTPαS make it an indispensable tool in a variety of advanced applications.

-

Antisense Therapeutics: The synthesis of nuclease-resistant oligonucleotides is the most prominent application. These "antisense" drugs can be designed to target and degrade specific mRNAs, effectively silencing disease-causing genes.[1]

-

siRNA Stabilization: Introducing phosphorothioate linkages at the ends of small interfering RNA (siRNA) strands protects them from degradation, enhancing the duration and potency of RNA interference (RNAi).[1]

-

Enzyme Mechanism Studies: By incorporating site-specific phosphorothioate modifications, researchers can probe the interactions between DNA and proteins. For example, a restriction enzyme that is unable to cleave a PS-modified recognition site reveals a close contact point between the enzyme and that specific phosphate group.[7]

-

Aptamer Development: Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity. Incorporating PS linkages enhances their stability, making them more robust for diagnostic and therapeutic use.

-

Advanced Genome Editing: Phosphorothioate modifications have been used in specialized "no-SCAR" genome editing techniques to protect DNA from unwanted degradation during the editing process.[1]

Experimental Protocols: A Self-Validating Approach

Trustworthiness in scientific application requires protocols that are internally consistent and provide clear, verifiable outcomes. The following workflows are designed as self-validating systems.

Protocol: Enzymatic Synthesis of a Nuclease-Resistant DNA Probe via PCR

This protocol describes the creation of a DNA fragment where a subset of cytosine residues are linked by phosphorothioate bonds.

Objective: To generate a ~500 bp DNA probe with incorporated phosphorothioate linkages.

Methodology:

-

Reaction Setup: Prepare a standard 50 µL PCR reaction mixture. The key is to modify the dNTP mix.

-

Template DNA: 1-10 ng of plasmid DNA containing the target sequence.

-

Primers: 10 µM each of forward and reverse primers.

-

Polymerase Buffer: 1X concentration (as supplied by the manufacturer).

-

DNA Polymerase: 1-2.5 units of a high-fidelity polymerase (e.g., Pwo, KOD XL) that is known to efficiently incorporate dNTP analogs.[3]

-

Modified dNTP Mix:

-

200 µM dATP

-

200 µM dGTP

-

200 µM dTTP

-

150 µM dCTP

-

50 µM dCTPαS

-

-

Rationale (Causality): A partial substitution (here, 25% of total cytidine triphosphate) is used instead of a full replacement. While full substitution provides maximum nuclease resistance, it can sometimes inhibit polymerase efficiency. This ratio provides substantial resistance while ensuring robust amplification. The use of a high-fidelity polymerase minimizes error introduction.[16]

-

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2 minutes.

-

30 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

-

Extension: 72°C for 30-60 seconds (based on product length).

-

-

Final Extension: 72°C for 5 minutes.

-

-

Verification:

-

Run 5 µL of the PCR product on a 1.5% agarose gel alongside a DNA ladder.

-

Expected Outcome: A single, bright band at the expected size (~500 bp). This validates that the polymerase successfully utilized the modified dNTP mix to amplify the target.

-

Protocol: Nuclease Resistance Assay

This protocol validates the primary function of the phosphorothioate modification.

Objective: To demonstrate the enhanced stability of the PS-modified probe compared to an unmodified control.

Caption: Experimental Workflow for Nuclease Resistance Assay.

Methodology:

-

Preparation: Synthesize two DNA probes using the PCR protocol above:

-

Probe A (PS-Modified): Use the dCTP/dCTPαS mix.

-

Probe B (Control): Use a standard dNTP mix with 200 µM of dCTP.

-

Purify both PCR products to remove primers and dNTPs. Quantify the DNA concentration.

-

-

Digestion Setup: Prepare four reaction tubes.

-

Tube 1: 200 ng of Probe A (PS-Modified), 1X Exonuclease III Buffer, 10 units Exonuclease III.

-

Tube 2: 200 ng of Probe A (PS-Modified), 1X Exonuclease III Buffer, No Enzyme.

-

Tube 3: 200 ng of Probe B (Control), 1X Exonuclease III Buffer, 10 units Exonuclease III.

-

Tube 4: 200 ng of Probe B (Control), 1X Exonuclease III Buffer, No Enzyme.

-

Rationale (Self-Validation): The "No Enzyme" controls (Tubes 2 and 4) are critical. They ensure that any DNA degradation observed is due to enzymatic activity and not sample mishandling. Tube 3 acts as the positive control for nuclease activity.

-

-

Incubation: Incubate all tubes at 37°C for 30-60 minutes.

-

Analysis: Stop the reactions by adding EDTA or a loading dye containing EDTA. Analyze the entire content of each reaction on a 1.5% agarose gel.

-

Expected Results (Trustworthiness):

-

Lane 1 (PS-Probe + Exo): A strong, intact band should be visible, demonstrating resistance.

-

Lane 2 (PS-Probe, No Exo): A strong, intact band, identical to Lane 1.

-

Lane 3 (Control-Probe + Exo): The band should be completely gone or appear as a low-molecular-weight smear, demonstrating degradation.

-

Lane 4 (Control-Probe, No Exo): A strong, intact band, demonstrating the initial integrity of the control probe.

-

-

This set of results provides a self-validating system, unequivocally demonstrating that the incorporation of dCTPαS confers nuclease resistance.

Conclusion

2'-Deoxycytidine-5'-O-(1-thiotriphosphate) is a powerful nucleotide analog whose mechanism of action is centered on its successful incorporation into DNA by polymerases to form a nuclease-resistant phosphorothioate backbone. This fundamental property provides a straightforward yet profound method for enhancing the stability and in vivo lifetime of nucleic acids. The ability to control the stereochemistry of the backbone and the degree of modification offers a sophisticated toolkit for researchers in drug development, molecular diagnostics, and fundamental biology. Understanding the causality—from the atomic substitution of sulfur for oxygen to the steric hindrance it presents to nucleases—is key to leveraging dCTPαS for the rational design of next-generation therapeutics and advanced research tools.

References

-

Wikipedia. Phosphorothioate nucleic acid. [Link]

-

Ginalski, K., et al. (2002). Sequence effects on energetic and structural properties of phosphorothioate DNA: a molecular modelling study. Nucleic Acids Research. [Link]

-

Wang, L., et al. (2019). DNA phosphorothioate modification—a new multi-functional epigenetic system in bacteria. FEMS Microbiology Reviews. [Link]

-

Brown, D. A., et al. (1994). Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3′hydroxypropylamine oligonucleotide. Nucleic Acids Research. [Link]

-

Metelev, V., et al. (1994). Biochemical and Physicochemical Properties of Phosphorodithioate DNA. Biochemistry. [Link]

-

Wang, L., et al. (2011). Phosphorothioation: An Unusual Post-Replicative Modification on the DNA Backbone. IntechOpen. [Link]

-

ResearchGate. (2023). How will phosphorothioates affect DNA/RNA synthesis and purification?. [Link]

-

Guranowski, A., et al. (1990). P alpha-chiral phosphorothioate analogues of bis(5'-adenosyl)tetraphosphate (Ap4A); their enzymatic synthesis and degradation. The Journal of Biological Chemistry. [Link]

-

Synoligo. (2025). Nuclease Resistance Modifications. [Link]

-

ResearchGate. (2023). Towards the enzymatic synthesis of phosphorothioate containing LNA oligonucleotides. [Link]

-

Sobol, R. W., et al. (1990). Phosphorothioate analogs of 2',5'-oligoadenylate. Enzymatically synthesized 2',5'-phosphorothioate dimer and trimer: unequivocal structural assignment and activation of 2',5'-oligoadenylate-dependent endoribonuclease. Biochemistry. [Link]

-

baseclick GmbH. dCTP: Role, Applications, and Importance in DNA Synthesis. [Link]

-

Hall, T. C., et al. (2018). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. Nucleic Acids Research. [Link]

-

Washington, M. T., et al. (2003). The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. Journal of Biological Chemistry. [Link]

- Sayers, J. R. (1996). Enzymatic synthesis of phosphorothioate oligonucleotides using restriction endonucleases.

-

Sanger, F., et al. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences. [Link]

-

Bouchard, J., & Momparler, R. L. (1983). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. Molecular Pharmacology. [Link]

-

Holland, P., et al. DNA sequencing with chain-terminating inhibitors. [Link]

-

Bio-Synthesis Inc. (2023). Dideoxynucleotide chain termination oligonucleotides and their application. [Link]

-

Excedr. (2022). What Is dCTP? Definition & Use Cases. [Link]

-

Cheng, Y. C., et al. (1985). Interaction of DNA polymerase and nucleotide analog triphosphates. Pharmacology & Therapeutics. [Link]

-

Sanger, F., et al. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences. [Link]

-

Patra, A., et al. (2018). Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η. Journal of Molecular Biology. [Link]

-

ResearchGate. (2019). DNA polymerization rate comparison when dNTPs or dNTPαSe were incorporated into DNA. [Link]

-

seqWell. Understanding Dideoxy Sequencing: The Foundation of Modern Genomics. [Link]

-

Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Proceedings of the National Academy of Sciences. [Link]

-

Espinasse, A., et al. (2020). Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. Organic & Biomolecular Chemistry. [Link]

-

Wang, X., et al. (2019). Synthesis of Selenium-Triphosphates (dNTPαSe) for More Specific DNA Polymerization. Angewandte Chemie International Edition. [Link]

-

Tauraitė, D., et al. (2018). N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Beilstein Journal of Organic Chemistry. [Link]

-

Brown, J. A., et al. (2017). N2-Substituted 2′-Deoxyguanosine Triphosphate Derivatives, Selective Substrates for Human DNA Polymerase κ. ACS Chemical Biology. [Link]

-

Vilniaus universitetas. The utility of modified nucleotides for high-throughput nucleic acid analysis. [Link]

Sources

- 1. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]

- 2. DNA phosphorothioate modification—a new multi-functional epigenetic system in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]

- 4. What Is dCTP? Definition & Use Cases [excedr.com]

- 5. academic.oup.com [academic.oup.com]

- 6. P alpha-chiral phosphorothioate analogues of bis(5'-adenosyl)tetraphosphate (Ap4A); their enzymatic synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5739311A - Enzymatic synthesis of phosphorothioate oligonucleotides using restriction endonucleases - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2',3'-Dideoxycytidine-5'-O-(1-Thiotriphosphate) | TriLink Customer Portal [shop.trilinkbiotech.com]

- 10. mun.ca [mun.ca]

- 11. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 12. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. synoligo.com [synoligo.com]

- 16. Synthesis of Selenium-Triphosphates (dNTPαSe) for More Specific DNA Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Thiolated Deoxynucleotides: From Synthetic Chemistry to Epigenetic Biology

Executive Summary

The discovery of thiolated deoxynucleotides—specifically, DNA phosphorothioate (PT) modifications where a non-bridging oxygen in the sugar-phosphate backbone is replaced by sulfur—represents a landmark convergence of synthetic nucleic acid chemistry and microbial epigenetics. Originally synthesized in the laboratory to stabilize therapeutic oligonucleotides, PT modifications were decades later discovered to occur naturally as a physiological, sequence-specific epigenetic mark in bacteria and archaea. This whitepaper provides an in-depth technical analysis of the biological machinery governing PT modifications, the physicochemical principles driving their detection, and self-validating analytical protocols for their quantification.

The Dual Genesis: Synthetic Chemistry Meets Epigenetic Biology

The timeline of thiolated deoxynucleotides is uniquely bifurcated into synthetic and biological discoveries:

-

The Synthetic Era (1970s): In 1970, Fritz Eckstein synthesized the first phosphorothioate-modified oligonucleotides[1]. By replacing a non-bridging oxygen with sulfur, the resulting phosphodiester backbone became highly resistant to endogenous nucleases[2]. This synthetic discovery became the foundational chemistry for modern antisense oligonucleotide (ASO) therapies[3].

-

The Biological Era (2007): For decades, scientists observed an anomalous "DNA degradation" phenotype during the electrophoresis of certain bacterial genomes. In 2007, Zixin Deng, Peter Dedon, and colleagues elucidated that this was not degradation, but rather a natural DNA phosphorothioation governed by the bacterial dnd gene cluster[4]. This marked the first known physiological modification of the DNA backbone itself[5].

Mechanistic Biology: The dnd Gene Cluster

The biological incorporation of sulfur into the DNA backbone is an ATP-dependent, multi-enzyme process orchestrated by the dndABCDE gene cluster[4]. This system operates with strict stereospecificity, exclusively generating the Rp diastereomer of the phosphorothioate linkage[6].

-

DndA (Cysteine Desulfurase): Acts as the primary sulfur mobilizer by extracting sulfur from L-cysteine[7].

-

DndC (PAPS Reductase/ATP Binding): Possesses ATP pyrophosphatase activity and acts as the sulfur acceptor and transferase[7].

-

DndD (ATPase/DNA Nicking): Recognizes specific consensus sequences and introduces a single-strand nick in the DNA backbone to provide access for sulfur incorporation[8].

-

DndE: Binds to the nicked DNA, stabilizing the complex to allow DndC to catalyze the oxygen-to-sulfur swap before the backbone is resealed[8].

Caption: Mechanism of DndABCDE-mediated DNA phosphorothioation.

Analytical Workflows: Detection and Quantification

Because PT modifications are highly dynamic and occur at low genomic frequencies, specialized analytical workflows are required. The two gold-standard methods exploit the unique physicochemical properties of the P-S bond: its vulnerability to specific oxidants (Iodine) and its resistance to nucleases.

Protocol 1: Iodine-Induced Cleavage Assay (ICA)

The ICA is a rapid qualitative method for detecting PT modifications based on specific chemical cleavage[9].

-

Step 1: Genomic DNA Extraction. Isolate high-molecular-weight genomic DNA using a gentle phenol-chloroform extraction to prevent mechanical shearing.

-

Step 2: Iodine Treatment. Incubate 1 µg of gDNA with 3 mM I₂ in 50 mM Tris-HCl (pH 8.0) for 10 minutes at 65°C.

-

Causality: Iodine chemoselectively attacks the sulfur atom via a strong halogen-chalcogen interaction (binding affinity ~14.9 kcal/mol)[10]. This highly specific binding triggers a phosphotriester-like hydrolysis that cleaves the bridging P-O bond, resulting in a strand break[10]. Tris buffer actively participates as a nucleophile in this cleavage mechanism[10].

-

-

Step 3: Electrophoretic Resolution. Run the treated DNA on a 1% agarose gel. PT-modified DNA will appear as a degraded smear, while canonical DNA remains intact[9].

-

Self-Validation System: To ensure the assay is self-validating, parallel aliquots of the sample must be processed without iodine (Negative Control). If the negative control smears, endogenous nuclease contamination is present, invalidating the assay. A known PT-positive strain (e.g., E. coli B7A) must be run simultaneously as a Positive Control[9].

Protocol 2: LC-MS/MS Quantification

For absolute quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized[11].

-

Step 1: Enzymatic Hydrolysis. Incubate 5 µg of gDNA with Nuclease P1 (pH 5.3) at 37°C for 2 hours, followed by Alkaline Phosphatase (pH 8.0) for 2 hours.

-

Step 2: Chromatographic Separation. Inject the hydrolysate onto a UPLC system using a reverse-phase C18 column with a gradient of ammonium acetate and acetonitrile.

-

Causality: The highly polar canonical nucleosides elute early, separating them from the slightly more hydrophobic PT-dinucleotides, preventing ion suppression in the MS source[11].

-

-

Step 3: Mass Spectrometry (MRM Mode). Analyze using a triple quadrupole mass spectrometer in negative ESI mode.

-

Causality: Multiple Reaction Monitoring (MRM) isolates specific parent-to-daughter ion transitions (e.g., m/z 643.08 -> 227.06 for GpsG), ensuring high specificity against background noise[11].

-

-

Self-Validation System: A known concentration of a synthetic, heavy-isotope labeled PT-dinucleotide (e.g., 13C/15N-Rp-GpsG) must be spiked into the sample prior to digestion. This internal standard validates complete enzymatic digestion and normalizes any ionization suppression during MS analysis[11].

Caption: Dual workflow for qualitative (ICA) and quantitative (LC-MS/MS) detection of PT modifications.

Quantitative Epigenomic Landscape

Unlike DNA methylation, which often modifies nearly 100% of its target sites, PT modification is characterized by partial penetrance and high heterogeneity[9]. Single-molecule optical mapping and deep sequencing (ICDS) have revealed the following quantitative landscape[6]:

Table 1: Quantitative Landscape of PT Modifications in Bacterial Genomes

| Epigenetic Feature | Description / Measured Value |

| Modification Frequency | ~380 to 455 PTs per 10⁶ nucleotides (highly variable by species)[12] |

| Consensus Sequences | GpsA, GpsT, GpsG, GpsC (often in contexts like GpsAAC/GpsTTC or CpsCA)[6][9] |

| Modification Penetrance | Only ~10–15% of available consensus sites are modified in a given genome[1] |

| Stereospecificity | Exclusively occurs in the Rp diastereomeric configuration[6][11] |

Therapeutic and Evolutionary Implications